molecular formula C23H24N2O2 B2916402 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396685-26-9

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2916402
CAS No.: 1396685-26-9
M. Wt: 360.457
InChI Key: YAWGCPAEKVUOMT-UHFFFAOYSA-N
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Description

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a complex organic compound that features a benzamide core with a piperidine moiety attached via a but-2-yn-1-yl linker

Scientific Research Applications

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Future Directions

Given the medicinal potential of similar compounds, future research could explore the biological activity of “2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide”. This could include studies on its synthesis, structure-activity relationships, mechanism of action, and in vivo efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the benzoylation of a suitable precursor, such as a substituted phenol, under controlled conditions using benzoyl chloride and a base like pyridine.

    Alkyne Formation: The next step involves the formation of the but-2-yn-1-yl linker through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Piperidine Introduction: The final step involves the nucleophilic substitution reaction where the piperidine moiety is introduced to the alkyne intermediate, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced alkyne derivatives (alkenes or alkanes).

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Lacks the benzoyl group but has a similar structure.

    2-benzoyl-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Contains a morpholine ring instead of piperidine.

Uniqueness

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is unique due to the combination of its benzoyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzoyl-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-22(19-11-3-1-4-12-19)20-13-5-6-14-21(20)23(27)24-15-7-10-18-25-16-8-2-9-17-25/h1,3-6,11-14H,2,8-9,15-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGCPAEKVUOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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